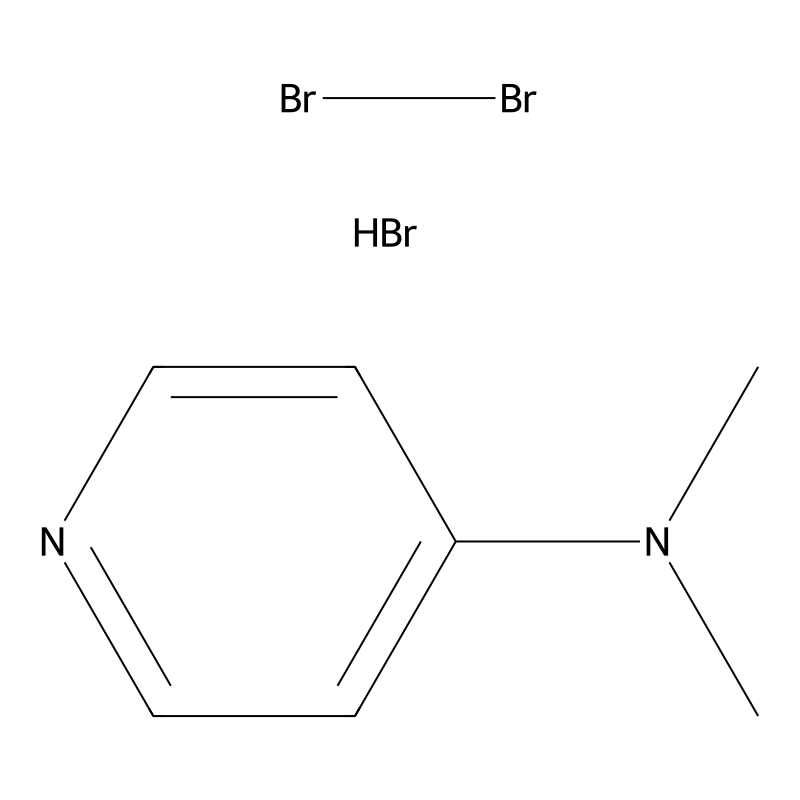4-Dimethylaminopyridinium Bromide Perbromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Brominating Agent:
- Due to the presence of three bromine atoms, 4-DMPBP has been investigated as a source of electrophilic bromine (Br+) for bromination reactions. A 1989 study published in the journal Synthesis explored its use for the bromination of aromatic compounds, achieving moderate yields for certain substrates ().
Catalyst:
- The combination of a Br+ source and the weakly basic pyridine ring in 4-DMPBP gives it some Lewis acid-base character. This property has been investigated for its potential catalytic activity in various reactions.
- A 1996 publication in Synthesis and Communication explored its use as a catalyst for the Prins cyclization reaction, achieving good yields for specific substrates ().
Research on Properties and Applications:
4-Dimethylaminopyridinium Bromide Perbromide is a chemical compound with the molecular formula C₇H₁₁Br₃N₂ and a molecular weight of approximately 361.883 g/mol. It appears as a light yellow to brown powder or crystalline solid. This compound is notable for its use as a brominating agent in various
DMAP.Br₂ is a corrosive compound and can cause severe skin burns and eye damage upon contact []. It can also be irritating to the respiratory system if inhaled. Here are some safety precautions to consider when handling DMAP.Br₂:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
- Work in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling the compound.
- Dispose of waste according to local regulations.
- Bromination Reactions: It can brominate alkenes and aromatics, facilitating the introduction of bromine into organic molecules.
- Synthesis of Organobromine Compounds: It is used in the preparation of various organobromine compounds, which are important intermediates in organic synthesis.
- Multistep Syntheses: This compound has been employed in multistep syntheses, such as the synthesis of 3,3,3-triethoxypropyne, where it serves as a key reactant .
The synthesis of 4-Dimethylaminopyridinium Bromide Perbromide typically involves the following steps:
- Preparation of Dimethylaminopyridine: Starting from 4-dimethylaminopyridine, bromination is achieved using bromine or other brominating agents.
- Formation of Perbromide: The reaction may involve the formation of perbromides by reacting with excess bromine under controlled conditions.
- Purification: The resulting product is purified through recrystallization or chromatography to obtain high purity levels (typically above 97%) for practical applications .
4-Dimethylaminopyridinium Bromide Perbromide finds applications in several fields:
- Organic Synthesis: It is widely used as a brominating agent in organic chemistry for synthesizing various brominated compounds.
- Chemical Research: Researchers utilize this compound for developing new synthetic methodologies and exploring its reactivity patterns.
- Industrial
Interaction studies involving 4-Dimethylaminopyridinium Bromide Perbromide focus on its reactivity with different substrates. These studies help understand how this compound can modify other molecules through bromination and contribute to the development of new synthetic pathways. Specific interactions with biomolecules have not been extensively documented but warrant further investigation given the compound's structural characteristics.
Several compounds share structural or functional similarities with 4-Dimethylaminopyridinium Bromide Perbromide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Dimethylaminopyridine | C₇H₁₁N | Base structure without bromination; used as a catalyst. |
| Pyridinium Bromide | C₅H₅Br | Simpler structure; less reactive than perbromides. |
| N-Bromosuccinimide | C₄H₄BrN | Common brominating agent; more stable than perbromides. |
| 1-Bromo-2-pyridone | C₆H₄BrN | Contains a carbonyl group; different reactivity profile. |
These compounds highlight the unique properties of 4-Dimethylaminopyridinium Bromide Perbromide, particularly its enhanced reactivity due to the presence of multiple bromine atoms.
4-Dimethylaminopyridinium bromide perbromide (CAS 92976-81-3) is an organic brominating agent with the molecular formula C₇H₁₁Br₃N₂ and a molecular weight of 362.89 g/mol. Structurally, it consists of a 4-dimethylaminopyridinium cation and a tribromide (Br₃⁻) anion. The compound crystallizes as a colorless to pale yellow crystalline powder with a melting point of 131°C. Its high bromine content (66% by mass) and stability under ambient conditions make it a versatile reagent in synthetic chemistry.
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Melting Point | 131°C |
| Molecular Weight | 362.89 g/mol |
| Solubility | Soluble in polar solvents |
| Crystal System | Orthorhombic (P222₁) |
Historical Context and Discovery
The compound emerged as a derivative of 4-dimethylaminopyridine (DMAP), a catalyst first synthesized in the 1960s. The perbromide form gained prominence in the late 20th century as a safer alternative to molecular bromine (Br₂) for electrophilic bromination. Early crystallographic studies in the 2000s elucidated its disordered structure, where both cation and anion exhibit rotational symmetry.
Significance in Chemical Research
4-Dimethylaminopyridinium bromide perbromide serves three primary roles:
- Bromination Agent: Selectively adds bromine to alkenes, alkynes, and aromatic systems.
- Oxidizing Agent: Facilitates the conversion of alcohols to ketones.
- Coordination Chemistry Precursor: Forms complexes with transition metals like cobalt and cadmium.
Its utility stems from the Br₃⁻ anion’s ability to release bromine under controlled conditions, minimizing side reactions.
Current Research Landscape
Recent studies focus on:







